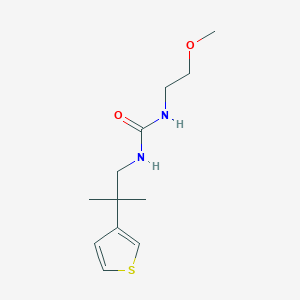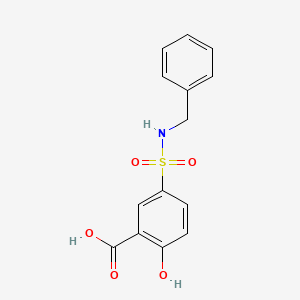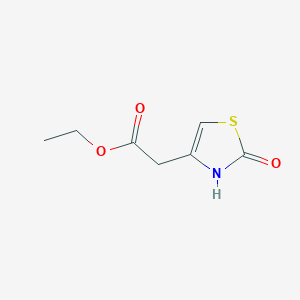
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MTDP and is a urea derivative. MTDP has shown potential in various scientific applications, including as an anti-inflammatory agent and as a potential treatment for cancer. The purpose of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-ol with 1-isocyanato-2-methoxyethane in the presence of a base to form the corresponding urea derivative.
Starting Materials
2-methyl-2-(thiophen-3-yl)propan-1-ol, 1-isocyanato-2-methoxyethane, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-methyl-2-(thiophen-3-yl)propan-1-ol in anhydrous dichloromethane., Step 2: Add a catalytic amount of triethylamine to the reaction mixture., Step 3: Slowly add 1-isocyanato-2-methoxyethane to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the reaction mixture., Step 6: Extract the product with dichloromethane., Step 7: Dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 9: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product.
Mechanism Of Action
The mechanism of action of MTDP is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. MTDP may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical And Physiological Effects
MTDP has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MTDP in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, there are also limitations to using MTDP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on MTDP. One possible direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for cancer. This could involve studying its mechanism of action in more detail and testing its effectiveness in animal models.
Another possible direction is to explore the potential of MTDP in other scientific applications. For example, it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Overall, MTDP is a promising chemical compound with potential in various scientific applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different experimental settings.
Scientific Research Applications
MTDP has shown potential in various scientific applications. One of the most promising applications is as an anti-inflammatory agent. Studies have shown that MTDP can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. This makes it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
MTDP has also shown potential as a treatment for cancer. Studies have shown that MTDP can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,10-4-7-17-8-10)9-14-11(15)13-5-6-16-3/h4,7-8H,5-6,9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMIKAVSNWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCCOC)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2661197.png)

![2-[(Piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2661200.png)

![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2661203.png)
![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2661211.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2661216.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2661217.png)
![N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2661218.png)